

Application Notes and Protocols: cAMP Assay Using NNC 63-0532

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Compound of Interest

Compound Name: Nnc 63-0532

Cat. No.: B1679360

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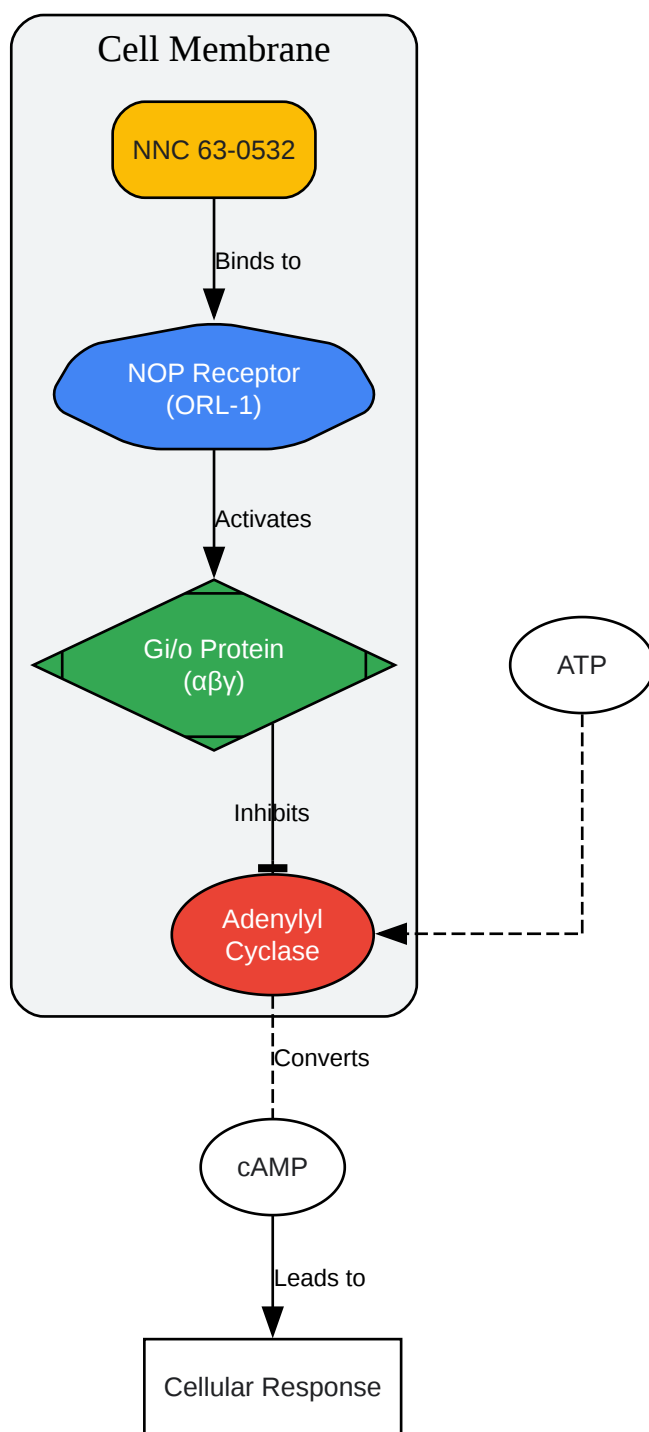
Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[3] Activation of the NOP receptor by an agonist like **NNC 63-0532** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This makes the measurement of cAMP a crucial method for characterizing the potency and efficacy of NOP receptor agonists.

These application notes provide a detailed protocol for determining the effect of **NNC 63-0532** on intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) based assay, specifically the LANCE® Ultra cAMP assay. This assay is a competitive immunoassay designed to measure cAMP produced upon modulation of adenylyl cyclase activity and is well-suited for studying Gi-coupled receptors.[4]

Signaling Pathway

The activation of the NOP receptor by **NNC 63-0532** initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this Gi-coupled signaling pathway.



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Caption: NOP Receptor Gi-Coupled Signaling Pathway.

Data Presentation

The following tables summarize the pharmacological data for **NNC 63-0532** in a cAMP assay.

Table 1: Potency and Efficacy of **NNC 63-0532** in cAMP Inhibition Assay

Compound	EC50 (nM)	Efficacy (% Inhibition vs. Nociceptin)	Cell Line	Assay Type
NNC 63-0532	109 ± 11	98 ± 3	BHK cells expressing ORL1	Forskolin-stimulated cAMP accumulation
Nociceptin (Reference)	0.83 ± 0.15	100	BHK cells expressing ORL1	Forskolin-stimulated cAMP accumulation

Data sourced from Thomsen et al. (2000).

Table 2: Receptor Binding Affinity of **NNC 63-0532**

Receptor	Ki (nM)
NOP (ORL1)	7.3 ± 0.9
μ-opioid	140 ± 22
κ-opioid	405 ± 54
Dopamine D2S	209 ± 32
Dopamine D3	133 ± 14
Dopamine D4.4	107 ± 9

Data sourced from Thomsen et al. (2000).

Experimental Protocols

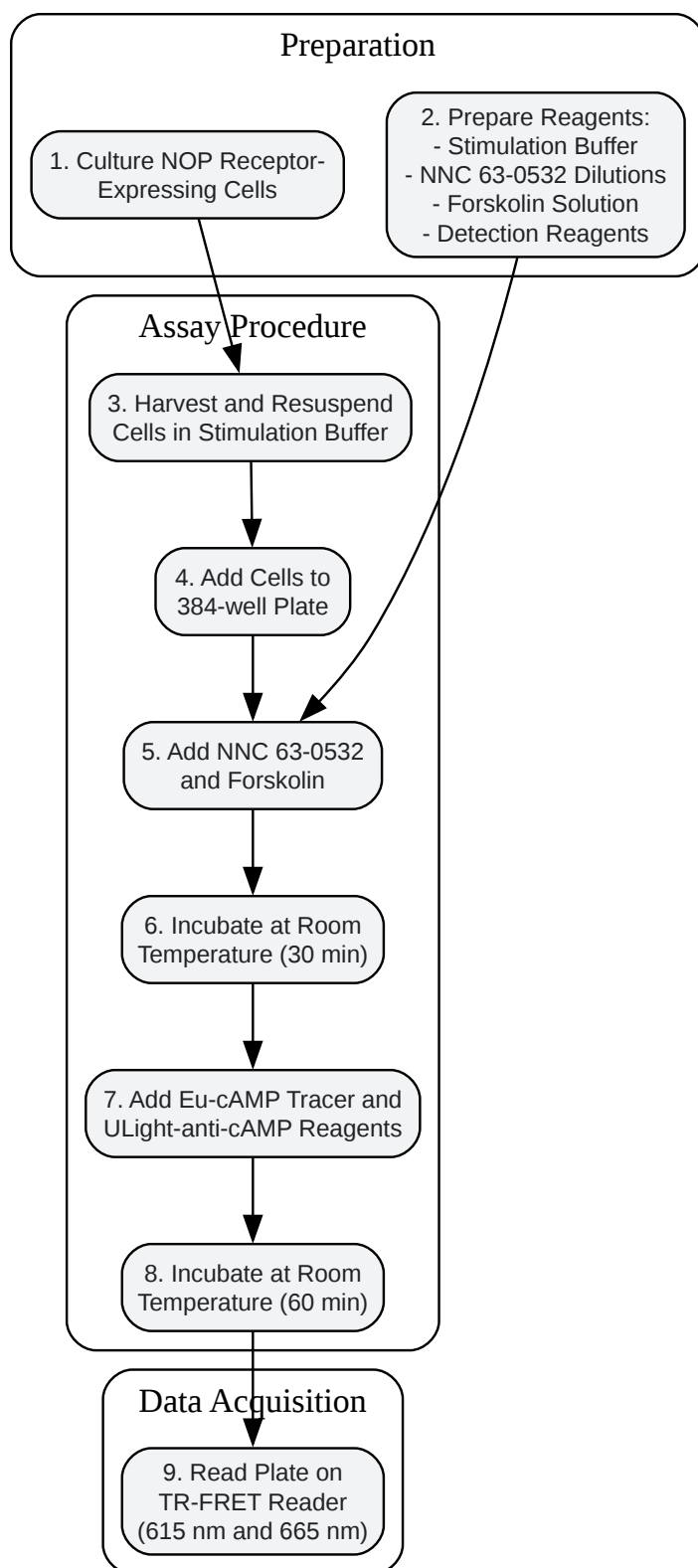
This protocol is adapted for the LANCE® Ultra cAMP Kit and is suitable for measuring the inhibitory effect of **NNC 63-0532** on forskolin-stimulated cAMP production in a 384-well plate format.

Materials and Reagents

- LANCE® Ultra cAMP Kit (PerkinElmer)
- Cells stably expressing the human NOP receptor (e.g., CHO-K1 or HEK293 cells)
- **NNC 63-0532**
- Forskolin
- 3-isobutyl-1-methylxanthine (IBMX)
- Cell culture medium (e.g., DMEM, Ham's F12)
- Fetal Bovine Serum (FBS)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES
- Bovine Serum Albumin (BSA)
- White opaque 384-well microplates
- TR-FRET-capable plate reader

Experimental Workflow

The following diagram outlines the major steps in the cAMP assay protocol.



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Caption: Experimental Workflow for the cAMP Assay.

Detailed Protocol

- Cell Culture and Plating:
 - Culture cells expressing the NOP receptor in appropriate media supplemented with FBS.
 - On the day of the assay, harvest the cells and wash them with HBSS.
 - Resuspend the cells in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a pre-optimized density (typically 2,500-10,000 cells/well).
 - Dispense 5 μ L of the cell suspension into each well of a white opaque 384-well plate.
- Compound Addition and Stimulation:
 - Prepare serial dilutions of **NNC 63-0532** in Stimulation Buffer at 4x the final desired concentration.
 - Prepare a 4x solution of forskolin in Stimulation Buffer. The final concentration of forskolin will need to be optimized to produce a submaximal stimulation of cAMP (typically in the low micromolar range).
 - Add 5 μ L of the **NNC 63-0532** dilutions (or vehicle for control wells) to the appropriate wells.
 - Add 5 μ L of the forskolin solution to all wells except the basal control wells (add 5 μ L of Stimulation Buffer to these).
 - Incubate the plate at room temperature for 30 minutes.
- cAMP Detection:
 - Prepare the detection reagents as per the LANCE® Ultra cAMP Kit instructions. This typically involves diluting the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided Detection Buffer.
 - Add 5 μ L of the combined detection reagents to each well.

- Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET-capable plate reader. Measure the fluorescence emission at 665 nm and 615 nm.
 - The ratio of the signal at 665 nm to 615 nm is calculated. A decrease in cAMP levels (due to NOP receptor activation by **NNC 63-0532**) will result in a higher TR-FRET signal (an increased 665/615 nm ratio).
- Data Analysis:
 - The 665/615 nm ratio is inversely proportional to the amount of cAMP in the well.
 - Plot the 665/615 nm ratio against the logarithm of the **NNC 63-0532** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 of **NNC 63-0532**.

Conclusion

This application note provides a comprehensive protocol for utilizing the LANCE® Ultra cAMP assay to characterize the activity of **NNC 63-0532** on the NOP receptor. The provided data and methodologies offer a robust framework for researchers in pharmacology and drug development to investigate the functional consequences of NOP receptor activation. The high sensitivity and homogeneous format of the TR-FRET assay make it an ideal platform for high-throughput screening and detailed pharmacological characterization of compounds targeting Gi-coupled receptors.

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